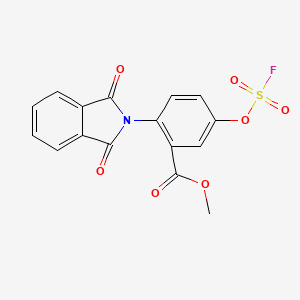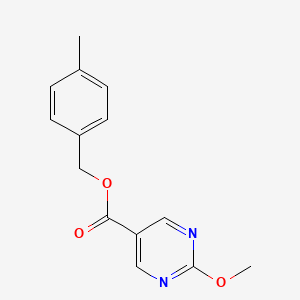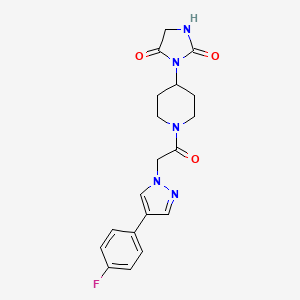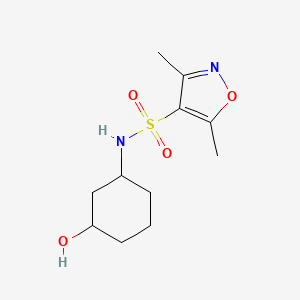
5-Methyl-3-(pyridin-2-yl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(pyridin-2-yl)isoxazole is a chemical compound with the molecular formula C10H8N2O3 . It is a member of the isoxazole class of compounds, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .
Synthesis Analysis
The synthesis of isoxazoles, including 5-Methyl-3-(pyridin-2-yl)isoxazole, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . These methods have been improved and modernized over time, and they are popular among synthetic chemists due to their universality .Molecular Structure Analysis
The molecular structure of 5-Methyl-3-(pyridin-2-yl)isoxazole is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom . The InChI code for this compound is 1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) .Chemical Reactions Analysis
Isoxazoles, including 5-Methyl-3-(pyridin-2-yl)isoxazole, can undergo various chemical reactions due to the presence of the labile N–O bond in the isoxazole ring . This bond can be cleaved to obtain various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis
5-Methyl-3-(pyridin-2-yl)isoxazole has a molecular weight of 204.19 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Biological Potential
The compound “5-Methyl-3-(pyridin-2-yl)isoxazole” is a type of indole derivative . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Herbicidal Activity
Substituted 3-(pyridin-2-yl)phenylamino derivatives, which include “5-Methyl-3-(pyridin-2-yl)isoxazole”, have been studied for their herbicidal activity . Some of these compounds exhibited superior herbicidal activities against broadleaf and monocotyledon weeds compared to commercial acifluorfen .
Antimicrobial Evaluation
While specific studies on “5-Methyl-3-(pyridin-2-yl)isoxazole” are not available, similar compounds have shown promising antimicrobial activity . Further research could reveal if “5-Methyl-3-(pyridin-2-yl)isoxazole” shares this property.
Chemodivergent Synthesis
The compound “5-Methyl-3-(pyridin-2-yl)isoxazole” could potentially be used in chemodivergent synthesis . Chemodivergent synthesis is a strategy in organic chemistry where the choice of reagents allows for the selective formation of different products from the same starting material .
Anti-fibrosis Activity
Some compounds similar to “5-Methyl-3-(pyridin-2-yl)isoxazole” have shown better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells . This suggests that “5-Methyl-3-(pyridin-2-yl)isoxazole” might also have potential anti-fibrosis applications.
Safety and Hazards
Direcciones Futuras
Isoxazoles, including 5-Methyl-3-(pyridin-2-yl)isoxazole, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies, exploring their biological activities, and their potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
5-methyl-3-pyridin-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWOSLUFNXTPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(pyridin-2-yl)isoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

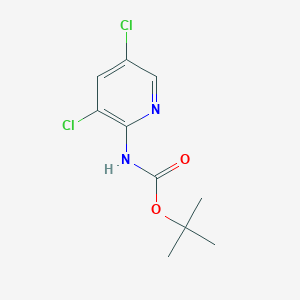

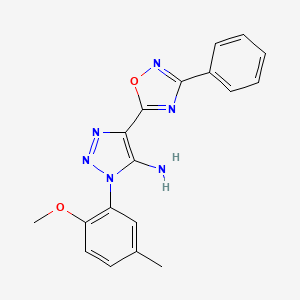
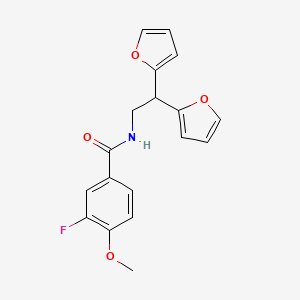
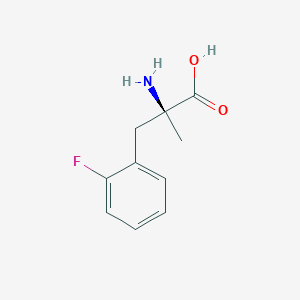
![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2673065.png)
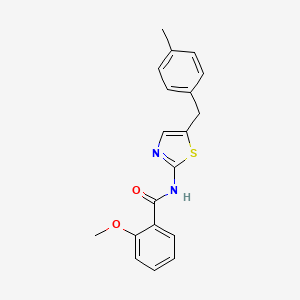
![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2673068.png)
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)

